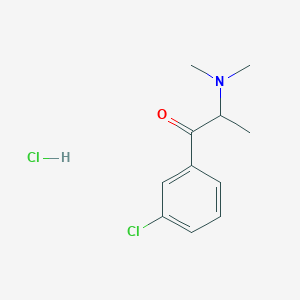
1-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenyl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide is a multifunctional chemical compound extensively used in scientific research due to its diverse applications, including drug development, organic synthesis, and material science advancements. It is also known by registry numbers ZINC000253471177, ZINC000253471179 .
Molecular Structure Analysis
The molecular structure of this compound contributes to its multifunctional nature. It includes a 2-chlorophenyl group, a furan-3-yl group, a thiophen-2-yl group, and a methanesulfonamide group . These groups likely contribute to its diverse applications in research.Scientific Research Applications
Synthesis and Chemical Properties
- Synthetic Pathways : The compound has been implicated in various synthetic pathways, including the synthesis of condensed heteroaromatic ring systems and heterocyclic compounds. For instance, methods for synthesizing substituted 1-methylsulfonyl-indoles from N-(2-halophenyl)methanesulfonamides showcase the role of similar compounds in synthesizing complex molecular structures in a single step (Sakamoto et al., 1988). Additionally, derivatives of methanesulfonamide have been utilized in the synthesis and characterization of diethyltin-based three-dimensional self-assemblies, demonstrating the compound's utility in forming supramolecular architectures (Shankar et al., 2011).
Catalysis and Reactions
- Catalytic Applications : Methanesulfonamide derivatives are used in catalytic processes, such as the asymmetric hydrogenation of alpha-hydroxy ketones, indicating their potential in chiral synthesis and catalysis (Ohkuma et al., 2007). Furthermore, these compounds participate in photoinduced direct oxidative annulations, leading to the formation of highly functionalized polyheterocyclic compounds without the need for transition metals and oxidants (Zhang et al., 2017), showcasing their versatility in organic synthesis.
Material Science and Supramolecular Chemistry
- Material Synthesis : In the realm of material science, methanesulfonamide derivatives have been explored for the synthesis of novel materials. For example, the creation of a two-phase system for the clean and high-yield synthesis of furylmethane derivatives over –SO3H functionalized ionic liquids illustrates the compound's role in green chemistry and material synthesis (Shinde & Rode, 2017).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4S2/c18-15-5-2-1-4-13(15)11-25(21,22)19-12-17(20,14-7-8-23-10-14)16-6-3-9-24-16/h1-10,19-20H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYVOUBLGWKZPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)NCC(C2=COC=C2)(C3=CC=CS3)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B2760464.png)

![4-{[1-(1-Benzothiophene-2-carbonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2760466.png)






![N-[(3,4-dimethoxyphenyl)methyl]-N-(2-methylcyclohexyl)prop-2-enamide](/img/structure/B2760480.png)
![2-(Allylsulfanyl)-4-chloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2760481.png)
![2-((5-fluoro-2-methoxyphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2760482.png)